molecular formula C21H25N5O3S B2885707 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide CAS No. 1207017-08-0

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide

Cat. No.: B2885707
CAS No.: 1207017-08-0
M. Wt: 427.52
InChI Key: KAFGLSSBLIVEGP-UHFFFAOYSA-N
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Description

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzimidazole moiety linked to a piperidine ring, which is further connected to a phenyl group substituted with a methylsulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the attachment of the phenyl group with the methylsulfonamido substituent under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, purification steps like recrystallization or chromatography are employed to ensure the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while reduction of nitro groups results in corresponding amines.

Scientific Research Applications

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide: shares structural similarities with other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific biological activities

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-[3-(methanesulfonamido)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-30(28,29)25-17-6-4-5-16(13-17)22-21(27)15-9-11-26(12-10-15)14-20-23-18-7-2-3-8-19(18)24-20/h2-8,13,15,25H,9-12,14H2,1H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFGLSSBLIVEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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